molecular formula C12H11NO2 B12285759 2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)-

2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)-

Cat. No.: B12285759
M. Wt: 201.22 g/mol
InChI Key: IDZVEPSCVVUHKV-AATRIKPKSA-N
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Description

2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)- is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an indole ring attached to a propenoic acid moiety, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative and the propenoic acid derivative.

    Condensation Reaction: The indole derivative is reacted with the propenoic acid derivative under basic conditions to form the desired product.

    Esterification: The resulting product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Raw Material Preparation: Sourcing and purification of the starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(2-methyl-1H-indol-4-yl)-, methyl ester
  • 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
  • 2-Propenoic acid, 3-(1H-indol-6-yl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-(1H-indol-4-yl)-, methyl ester, (E)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl (E)-3-(1H-indol-4-yl)prop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-8,13H,1H3/b6-5+

InChI Key

IDZVEPSCVVUHKV-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=C2C=CNC2=CC=C1

Canonical SMILES

COC(=O)C=CC1=C2C=CNC2=CC=C1

Origin of Product

United States

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